2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)6-7-14(15)17(23)19-11-3-1-4-12(9-11)20-8-2-5-16(20)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXSSPAVGGMPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the coupling of the nitrated intermediate with 3-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or ethanol, and bases such as triethylamine.
Major Products
Reduction: 2-amino-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro and chloro substituents, as well as the pyrrolidinone moiety, may contribute to its binding affinity and specificity for certain proteins or enzymes. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural distinctions from analogs lie in its substitution pattern and appended functional groups. Below is a comparative table highlighting critical differences:
Key Observations :
- Nitro vs.
- Pyrrolidinone vs. Heterocyclic Moieties: The pyrrolidinone ring may confer distinct conformational flexibility and hydrogen-bonding capacity compared to indapamide’s indole or repaglinide’s piperidine systems .
Pharmacological and Physicochemical Properties
- Solubility: The nitro group and pyrrolidinone may reduce aqueous solubility compared to indapamide’s sulfonamide, which enhances hydrophilicity .
- Metabolic Stability: Pyrrolidinone rings are prone to oxidation, suggesting faster hepatic clearance than repaglinide’s piperidine, which is more metabolically resistant .
Biological Activity
The compound 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro and nitro substituent on the benzamide core, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Benzamide derivatives often exhibit their effects through:
- Inhibition of Enzymatic Activity : Many benzamides act as inhibitors of various enzymes, including proteases and kinases, which are critical in cellular signaling pathways.
- Receptor Modulation : Some studies suggest that compounds with similar structures may act as agonists or antagonists at certain receptors, influencing cellular responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar benzamide derivatives. For instance, N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogen substituents enhances lipophilicity, facilitating membrane penetration.
Antifungal Activity
Research indicates that related benzamide derivatives exhibit antifungal properties against pathogens like Candida albicans. The effectiveness often correlates with the molecular structure and substituents on the phenyl ring, suggesting a need for further exploration of this compound in antifungal assays .
Structure-Activity Relationship (SAR)
The SAR studies on benzamides reveal that the position and nature of substituents significantly influence biological activity. For example:
| Substituent | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 4-Chlorophenyl | High | Moderate |
| 4-Fluorophenyl | Moderate | Low |
| 3-Bromophenyl | High | Low |
These findings suggest that the chloro and nitro groups in the target compound may enhance its antimicrobial efficacy .
Case Studies
- Antimicrobial Screening : A study screened various N-substituted phenyl compounds against E. coli, S. aureus, and C. albicans. Compounds with similar structures to our target showed promising results, indicating potential for this compound .
- Toxicity Assessment : In toxicity studies involving zebrafish embryos, certain benzamides were evaluated for their safety profile, indicating that modifications to the structure could reduce toxicity while maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with functionalizing the phenyl ring (e.g., chlorination, nitration) followed by coupling reactions. For example, outlines a similar benzamide derivative synthesized via chlorination of a pyridine derivative and subsequent amide bond formation. Key steps include:
- Intermediate preparation : Nitration at the 4-position of the benzamide precursor using HNO₃/H₂SO₄ under controlled temperature (0–5°C) .
- Coupling : Use of coupling agents like HATU or DCC to attach the 3-(2-oxopyrrolidin-1-yl)phenyl moiety. Solvent choice (e.g., DMF, THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yield optimization .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC/MS : To confirm molecular weight and detect impurities (>98% purity threshold) .
- NMR (¹H/¹³C) : Assign peaks to confirm substituent positions (e.g., nitro group at C4, chloro at C2) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in for analogous nitrobenzamide derivatives .
Q. How can researchers troubleshoot low yields during the final amide coupling step?
- Methodology :
- Activation of carboxyl groups : Pre-activate the carboxylic acid using EDCI or HOBt to improve coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DCM) to enhance reactant solubility.
- Temperature control : Perform reactions at 0°C to minimize side-product formation .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be systematically addressed?
- Methodology :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
- Off-target screening : Use kinase profiling panels to confirm selectivity, as non-specific binding is common in benzamide derivatives .
- Pathway analysis : Map biochemical pathways via tools like KEGG, focusing on bacterial proliferation or kinase signaling, as suggested in .
Q. What computational strategies predict this compound’s binding affinity to bacterial PPTase enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with PPTase active sites (PDB: 3TNG). Prioritize residues like Lys127 and Asp89 for hydrogen bonding .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify conformational shifts .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial potency?
- Methodology :
- Core modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability, as seen in .
- Side-chain optimization : Introduce polar groups (e.g., piperazinyl) to enhance solubility without compromising target binding .
Q. What experimental approaches resolve discrepancies in crystallographic data for nitrobenzamide derivatives?
- Methodology :
- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
- Twinned crystal analysis : Use PLATON to detect and model twinning in problematic datasets .
Methodological Challenges & Solutions
Q. How should researchers approach stability studies under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
- Light sensitivity : Conduct UV stability tests (254 nm, 48 hrs) to assess nitro group photoreactivity .
Q. What strategies validate the compound’s mechanism of action in bacterial proliferation assays?
- Methodology :
- Gene knockout models : Use PPTase-deficient E. coli strains to confirm target-specific growth inhibition .
- Rescue experiments : Supplement cultures with exogenous fatty acids to bypass PPTase-dependent pathways .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 60–75% | |
| Amide Coupling | HATU, DIPEA, DMF, rt, 12 hrs | 45–65% |
Table 2 : Analytical Benchmarks
| Technique | Critical Parameters | Acceptable Criteria |
|---|---|---|
| HPLC | C18 column, 30% MeCN/water, 1 mL/min | Retention time ±0.2 min |
| ¹H NMR | DMSO-d₆, 500 MHz | δ 8.2–8.4 ppm (nitro aromatic H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
